molecular formula C30H23N5O4S B391526 ethyl 3'-(4-nitrophenyl)-2,4-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

ethyl 3'-(4-nitrophenyl)-2,4-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B391526
M. Wt: 549.6g/mol
InChI Key: FBCJMHLREVBCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate typically involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . This intermediate is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

    Cyclization: The compound can form additional ring structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, methyl hydrazinecarbodithioate, and triethylamine . Reaction conditions often involve the use of solvents like ethanol and the application of heat to drive the reactions to completion.

Major Products

The major products formed from these reactions include various thiadiazole derivatives, which are characterized by their antimicrobial properties .

Scientific Research Applications

Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate involves its interaction with microbial cell membranes. The compound is believed to disrupt the integrity of the cell membrane, leading to cell lysis and death . The nitrophenyl group plays a crucial role in this mechanism by facilitating the compound’s binding to the cell membrane.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H23N5O4S

Molecular Weight

549.6g/mol

IUPAC Name

ethyl 4-(4-nitrophenyl)-2',4'-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate

InChI

InChI=1S/C30H23N5O4S/c1-2-39-29(36)28-32-34(23-17-19-24(20-18-23)35(37)38)30(40-28)26-16-10-9-15-25(26)27(21-11-5-3-6-12-21)31-33(30)22-13-7-4-8-14-22/h3-20H,2H2,1H3

InChI Key

FBCJMHLREVBCDN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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